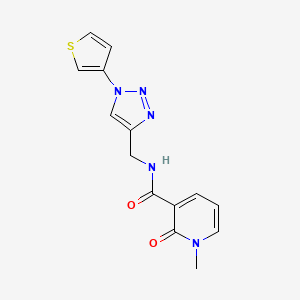

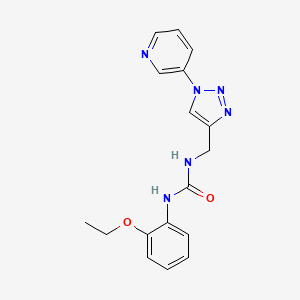

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to MPMS often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of MPMS includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in MPMS contributes to its reactivity. The ring can undergo various chemical reactions, including functionalization and ring construction from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of MPMS are largely determined by its molecular structure. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen

Microbial Reduction and Synthesis Applications

One study focuses on the stereoselective microbial reduction of a related compound, highlighting the potential of using microbial cultures for the synthesis of chiral intermediates. This process demonstrates the ability of microorganisms to catalyze the reduction of complex molecules, offering an efficient route for the preparation of compounds with high optical purity, which could be relevant for the synthesis of pharmaceuticals (Patel et al., 1993).

Structural Studies and Supramolecular Assembly

Another research area involves the structural study of derivatives, revealing how substitution affects supramolecular assembly. This is critical for understanding the molecular interactions and designing molecules with desired properties. For example, nimesulidetriazole derivatives were synthesized, and their crystal structures were analyzed to understand the nature of intermolecular interactions, which are crucial for drug design and development (Dey et al., 2015).

Corrosion Inhibition

In the context of materials science, certain derivatives have been investigated for their potential as corrosion inhibitors. Studies show that quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides exhibit significant adsorption characteristics on mild steel surfaces, offering protection against acid-mediated corrosion. This suggests applications in protecting industrial equipment and infrastructure from corrosive damage (Olasunkanmi et al., 2016).

Electrolyte Additives for Battery Performance

Furthermore, phenyl methanesulfonate, a closely related compound, has been used as an electrolyte additive to enhance the performance of lithium-ion batteries at low temperatures. This application is crucial for improving the reliability and efficiency of batteries under challenging environmental conditions, indicating the broad utility of methanesulfonamide derivatives in improving energy storage technologies (Lin et al., 2019).

Zukünftige Richtungen

The future directions of research involving MPMS could involve further exploration of its synthetic versatility and applications in scientific experiments. The pyrrolidine ring, a key structural component of MPMS, is a versatile scaffold for novel biologically active compounds, suggesting potential for the development of new drugs .

Eigenschaften

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-17-12-7-8-14(9-12)11-5-3-10(4-6-11)13-18(2,15)16/h3-6,12-13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROFRFLMMKJOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)

![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2656096.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)

![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)

![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)